![molecular formula C16H24N6OS B2415560 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 941985-32-6](/img/structure/B2415560.png)
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a compound of interest due to its unique chemical structure and potential applications in various fields. This complex molecule includes multiple functional groups such as an amino group, a methylthio group, and a cyclopropanecarboxamide moiety, giving it distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available precursors such as 4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Key Steps:
Conditions: The reactions may be conducted under inert atmosphere conditions (such as nitrogen) to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve:
Scaling Up Reactions: Utilizing larger reactors with precise temperature and pressure control.
Continuous Flow Chemistry: To improve efficiency and yield, continuous flow techniques may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The presence of the amino and methylthio groups allows for redox reactions. Oxidizing agents can modify the sulfur-containing groups.
Substitution Reactions: The amino group may participate in nucleophilic substitution reactions under appropriate conditions.
Cyclization Reactions: The cyclopropanecarboxamide group can be involved in cyclization, forming more complex ring systems.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones from the methylthio group.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
This compound's multifaceted chemical nature makes it valuable in several domains:
Chemistry:
Used as a building block for creating complex organic molecules.
Acts as a ligand in coordination chemistry.
Biology:
Medicine:
Investigated for therapeutic potential, possibly as an enzyme inhibitor or a receptor modulator.
Industry:
Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism by which N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide exerts its effects can be complex and depends on the context of its use.
Molecular Targets and Pathways:
Targets: Enzymes, receptors, or other proteins that interact with the compound.
Pathways: Involves binding to active sites or allosteric sites, modifying the activity of the target molecules.
Comparison with Similar Compounds
N-(2-(4-(tert-butylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide: Similar structure but with tert-butyl substitution.
N-(2-(4-(isobutylamino)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide: Contains a sulfone instead of a thioether group.
Uniqueness:
The specific isobutylamino and methylthio substitutions confer distinct chemical and biological activities compared to its analogs.
Properties
IUPAC Name |
N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6OS/c1-10(2)8-18-13-12-9-19-22(14(12)21-16(20-13)24-3)7-6-17-15(23)11-4-5-11/h9-11H,4-8H2,1-3H3,(H,17,23)(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRCIIPEGSRCLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
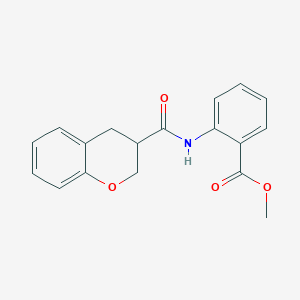
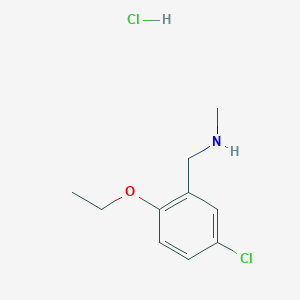
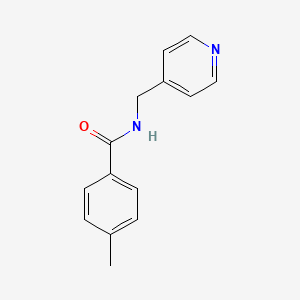
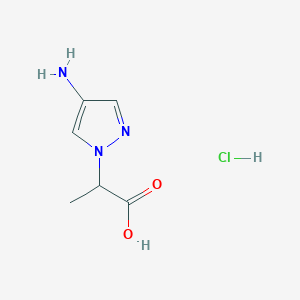
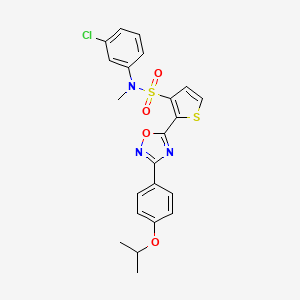
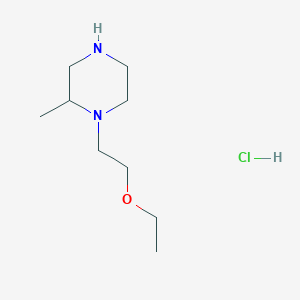
![2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2415488.png)
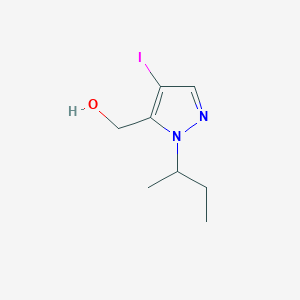

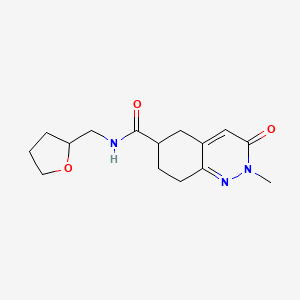
![2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2415492.png)
![2-[2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2415496.png)
![4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2415497.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2415499.png)
